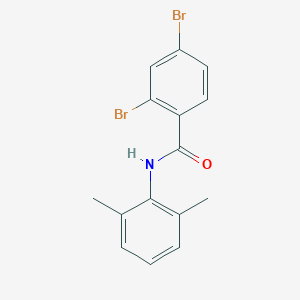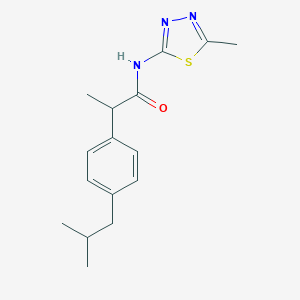
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as IBPT and is a member of the thiadiazole family of compounds. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of IBPT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and viral cells. This leads to the disruption of essential cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
IBPT has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. It has also been found to have a positive effect on lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
IBPT has several advantages for use in lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, its limited solubility and stability can pose challenges for its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on IBPT, including:
1. Investigating its potential applications in the development of new drugs for the treatment of bacterial, fungal, and viral infections.
2. Exploring its potential use in the treatment of metabolic disorders such as diabetes and obesity.
3. Studying its potential as a natural pesticide for use in agriculture.
4. Investigating its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploring its potential as a therapeutic agent for the treatment of cancer.
In conclusion, IBPT is a promising compound that has gained significant attention in the scientific community for its potential applications in various fields. Its diverse range of biochemical and physiological effects make it a promising candidate for further research, and there are several future directions for its exploration.
Synthesemethoden
The synthesis of IBPT involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid to form 4-isobutylthiosemicarbazone. This compound is then reacted with methyl iodide to form 2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
IBPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
|---|---|
Molekularformel |
C16H21N3OS |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-[4-(2-methylpropyl)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(20)17-16-19-18-12(4)21-16/h5-8,10-11H,9H2,1-4H3,(H,17,19,20) |
InChI-Schlüssel |
ITMYVGBVWNHRNL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




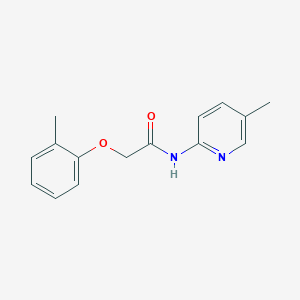
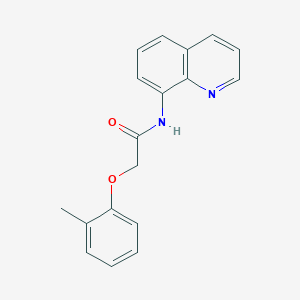
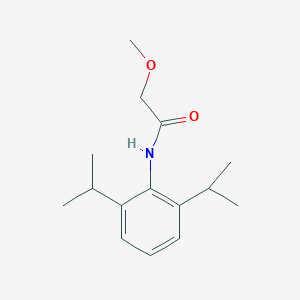
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)

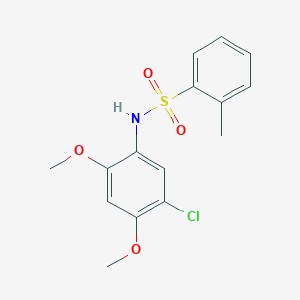
![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
